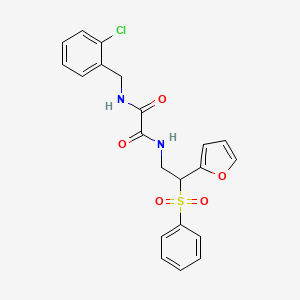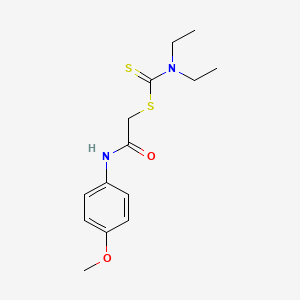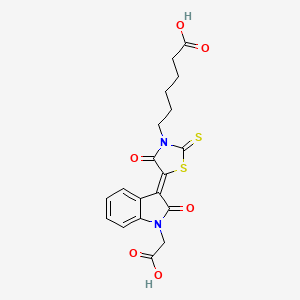
2-(Carbamoylamino)-3,3-dimethylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Carbamoylamino)-3,3-dimethylbutanoic acid is a useful research compound. Its molecular formula is C7H14N2O3 and its molecular weight is 174.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neurotoxin Formation in Cyanobacteria : 2,4-Diaminobutanoic acid, a compound related to 2-(Carbamoylamino)-3,3-dimethylbutanoic acid, is found in cyanobacteria and has been studied for its neurotoxic properties. The biosynthetic pathway for this amino acid in cyanobacteria, a potential environmental source of neurotoxins, has been a subject of interest (Nunn & Codd, 2017).
Intermolecular Hydrogen Bonding : Research on a related compound, 2,2-dimethylbutynoic acid, has demonstrated its ability to form intermolecular hydrogen bonds. This property is crucial for molecular recognition and could have implications in the development of new materials or drugs (Wash et al., 1997).
Biosynthesis from Renewable Carbon : The study of 2-hydroxyisobutyric acid (2-HIBA), a compound structurally related to this compound, highlights its potential as a biobased building block for polymer synthesis. It is accessible from simple chemical conversions and has applications in green chemistry (Rohwerder & Müller, 2010).
Analysis of Insecticide Residues : A study on fenthion haptens synthesized a compound structurally similar to this compound. This research is significant for developing methods to detect and analyze insecticide residues in agricultural samples (Zhang et al., 2008).
Siderophore Formation in Bacteria : The study of ornibactins, siderophores from Pseudomonas cepacia, involves compounds structurally related to this compound. Understanding these compounds' formation and function could have implications in microbial ecology and infectious diseases (Stephan et al., 2004).
Fluorescent Amino Acid Incorporation in Proteins : A study on the biosynthetic incorporation of a fluorescent amino acid similar to this compound in proteins has implications for studying protein structure, dynamics, and interactions (Summerer et al., 2006).
Metal Ion Coordination in Reducing Agents : Research on dithiobutylamine (DTBA), a compound related to this compound, investigates its metal-binding abilities. This is relevant in the context of its use as a disulfide reducing agent in studies involving metal-binding in biomolecules (Adamczyk et al., 2015).
Amide Formation in Organic Synthesis : A study on the direct synthesis of amides from carboxylic acids and amines, involving compounds structurally similar to this compound, is significant for organic synthesis, particularly in pharmaceutical chemistry (Lanigan et al., 2013).
作用機序
Target of Action
The primary target of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid is the enzyme Carboxypeptidase A1 . This enzyme plays a crucial role in protein digestion by cleaving the C-terminal amino acid from the peptide chain. Another potential target is N-carbamoyl-D-amino acid hydrolase , an enzyme found in Agrobacterium sp .
Biochemical Pathways
The compound is likely involved in the urea cycle , a series of biochemical reactions in the liver that convert ammonia into urea for excretion . The compound may also participate in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential involvement in multiple biochemical pathways. For instance, in the urea cycle, it may contribute to the detoxification of ammonia, thereby preventing hyperammonemia . In the Suzuki–Miyaura coupling reaction, it may facilitate the formation of carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the pH and temperature of the surrounding environment could affect the compound’s stability and interaction with its targets. Additionally, the presence of other molecules, such as cofactors or inhibitors, could also influence its activity .
生化学分析
Biochemical Properties
The exact biochemical properties of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid are not well-studied. Based on its structure, it can be inferred that it may participate in various biochemical reactions. The carbamoyl group (CONH2) in the compound suggests it may interact with enzymes and proteins involved in carbamoylation processes . Carbamoylation is a post-translational modification where a carbamoyl group is added to a protein, altering its function .
Cellular Effects
The cellular effects of this compound are not well-documented. It’s plausible that it could influence cell function by interacting with various cellular processes. For instance, it could potentially affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It’s plausible that the effects of this compound could change over time, potentially due to its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It’s plausible that the effects of this compound could vary with different dosages, potentially leading to threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
It’s plausible that this compound could be involved in various metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
It’s plausible that this compound could be transported and distributed within cells and tissues, potentially interacting with transporters or binding proteins and affecting its localization or accumulation .
Subcellular Localization
It’s plausible that this compound could be localized to specific compartments or organelles within the cell, potentially due to targeting signals or post-translational modifications .
特性
IUPAC Name |
2-(carbamoylamino)-3,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-7(2,3)4(5(10)11)9-6(8)12/h4H,1-3H3,(H,10,11)(H3,8,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFUKHCIGQJBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(4-fluorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2891686.png)
![(E)-N-(4-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2891687.png)
![2-(4-(dimethylamino)phenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2891689.png)
![8,8-Dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B2891691.png)

![2-(4-(4-Fluorophenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2891694.png)

![8-{[(1E)-2-(4-ethoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-phenylpropyl)-1,3, 7-trihydropurine-2,6-dione](/img/no-structure.png)

![Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate](/img/structure/B2891701.png)

![3-(4-bromophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2891703.png)


